molecular formula C17H23FN2O B8109504 2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-dimethylacetamide

2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-dimethylacetamide

Cat. No.: B8109504
M. Wt: 290.38 g/mol
InChI Key: PIAVSQBBFSWSEV-UHFFFAOYSA-N
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Description

2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N,N-dimethylacetamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a fluorine atom attached to the indene moiety, which is fused to a piperidine ring. The presence of the N,N-dimethylacetamide group further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N,N-dimethylacetamide typically involves multiple steps One common approach starts with the preparation of the indene derivative, followed by the formation of the spirocyclic piperidine ringSpecific reagents and catalysts, such as palladium or platinum-based catalysts, are often used to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N,N-dimethylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the spirocyclic structure play a crucial role in its binding affinity and selectivity. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(6-Fluoro-2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)-N,N-dimethylacetamide stands out due to its unique combination of the fluorine atom and the N,N-dimethylacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(5-fluorospiro[1,2-dihydroindene-3,4'-piperidine]-1-yl)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O/c1-20(2)16(21)9-12-11-17(5-7-19-8-6-17)15-10-13(18)3-4-14(12)15/h3-4,10,12,19H,5-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAVSQBBFSWSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1CC2(CCNCC2)C3=C1C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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